molecular formula C17H19FN2O2S B2867870 3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide CAS No. 2097924-61-1

3-fluoro-4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide

Cat. No. B2867870
CAS RN: 2097924-61-1
M. Wt: 334.41
InChI Key: RGEXPQVHWOQSKE-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a fluoro and a methoxy group. Additionally, it has a pyrrolidine ring, which is a type of heterocycle, attached to the amide nitrogen. The pyrrolidine ring is further substituted with a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzene ring could participate in aromatic interactions, while the amide group could engage in hydrogen bonding. The pyrrolidine and thiophene rings could also contribute to the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

As a benzamide derivative, this compound could undergo various chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The benzene ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar amide group could increase its solubility in polar solvents. The aromatic benzene ring could contribute to its stability and rigidity .

Scientific Research Applications

  • Alzheimer's Disease Research : A study by (Kepe et al., 2006) used a molecular imaging probe related to the compound for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This research highlights the potential of similar compounds in neuroimaging and understanding neurodegenerative diseases.

  • Met Kinase Inhibitors in Cancer Therapy : (Schroeder et al., 2009) discussed the development of N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This demonstrates the potential application of related compounds in cancer therapy.

  • Synthesis for Antibiotic Development : Research by (Lall et al., 2012) on the stereoselective synthesis of related compounds as intermediates in the preparation of antibiotics underlines the importance of these compounds in developing new treatments for bacterial infections.

  • Synthesis of Piperidine Derivatives : The study by (Calvez et al., 1998) focused on the synthesis of piperidine derivatives, showcasing the versatility of these compounds in organic chemistry.

  • Material Science Applications : In the field of materials science, (Hsiao et al., 1999) explored the synthesis and characterization of new aromatic polyamides, indicating the role of similar fluoro-methoxy compounds in the development of new materials.

  • Radiopharmaceutical Development : (Mukherjee, 1991) reported on the synthesis of fluorinated benzamide neuroleptics for radiopharmaceutical applications, suggesting a potential use in medical imaging.

  • Electrochromic Properties in Polymers : Research by (Chang et al., 2007) on the synthesis of aromatic polyamides with electrochromic properties shows the potential application of related compounds in electronic devices.

  • Synthesis for Drug Development : The work by (Lang et al., 1999) on fluorine-18-labeled compounds for serotonin receptors emphasizes the role in developing drugs targeting neurological disorders.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

Mechanism of Action

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-22-16-3-2-13(8-15(16)18)17(21)19-14-4-6-20(10-14)9-12-5-7-23-11-12/h2-3,5,7-8,11,14H,4,6,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEXPQVHWOQSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)CC3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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